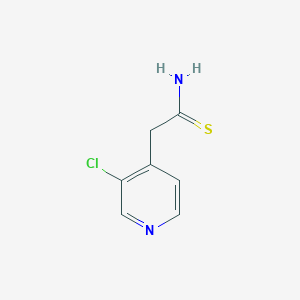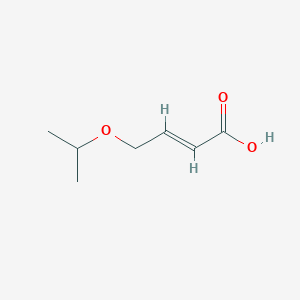
4-Isopropoxybut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropoxybut-2-enoic acid is an organic compound with the molecular formula C7H12O3 It is a derivative of butenoic acid, featuring an isopropoxy group attached to the second carbon of the butenoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Isopropoxybut-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of glyoxylic acid with isopropyl ketone under microwave-assisted conditions. This method provides moderate to excellent yields depending on the nature of the substituents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions
4-Isopropoxybut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated butanoic acid derivatives.
Substitution: Formation of various substituted butenoic acid derivatives.
Aplicaciones Científicas De Investigación
4-Isopropoxybut-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Isopropoxybut-2-enoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Butenoic Acid: The parent compound, lacking the isopropoxy group.
4-Methoxybut-2-enoic Acid: Similar structure with a methoxy group instead of an isopropoxy group.
4-Ethoxybut-2-enoic Acid: Similar structure with an ethoxy group instead of an isopropoxy group.
Uniqueness
4-Isopropoxybut-2-enoic acid is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility, stability, and potential biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
(E)-4-propan-2-yloxybut-2-enoic acid |
InChI |
InChI=1S/C7H12O3/c1-6(2)10-5-3-4-7(8)9/h3-4,6H,5H2,1-2H3,(H,8,9)/b4-3+ |
Clave InChI |
ODWQZOUHOJDDEW-ONEGZZNKSA-N |
SMILES isomérico |
CC(C)OC/C=C/C(=O)O |
SMILES canónico |
CC(C)OCC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


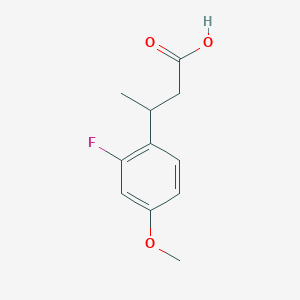
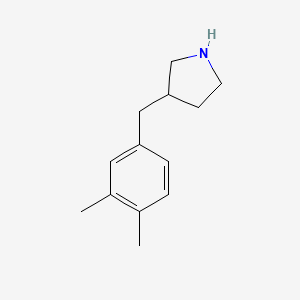



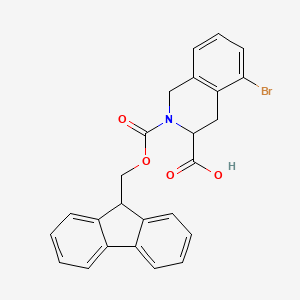
![N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B15310676.png)
![(6-Fluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B15310685.png)

![N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride](/img/structure/B15310701.png)
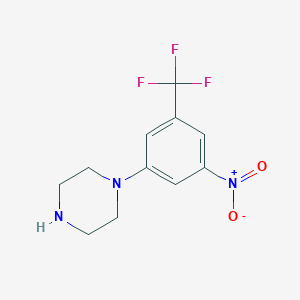

![{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid](/img/structure/B15310710.png)
